molecular formula C12H8BrFN2O4S B7934990 4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide

4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide

Cat. No.: B7934990
M. Wt: 375.17 g/mol
InChI Key: HZUVSYRUAPVGNX-UHFFFAOYSA-N
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Description

4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide (CAS 1534688-91-9) is a high-purity chemical compound with a molecular weight of 375.17 g/mol and the molecular formula C12H8BrFN2O4S . It is intended for research applications and is not for diagnostic or therapeutic use. This compound is part of the N-(2-nitrophenyl)benzenesulfonamide family, which has been identified in scientific research as a structure of interest. For instance, similar compounds have been investigated in a microwave-assisted synthesis approach for their potential to enhance peroxidase activity . More broadly, benzenesulfonamide derivatives are a significant focus in medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules, such as those being studied as inhibitors of viral proteins . Researchers value this family of compounds for its potential in developing structure-activity relationships (SAR). Handle with care; this product has hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation . Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

4-bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFN2O4S/c13-8-1-4-10(5-2-8)21(19,20)15-11-7-9(14)3-6-12(11)16(17)18/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUVSYRUAPVGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The direct method involves nucleophilic substitution between 4-bromobenzenesulfonyl chloride and 5-fluoro-2-nitroaniline in the presence of a base, typically pyridine or triethylamine. The base deprotonates the aniline’s amine group, enhancing its nucleophilicity and facilitating attack on the electrophilic sulfur atom in the sulfonyl chloride. The reaction proceeds via a two-step mechanism:

  • Formation of the sulfonate intermediate :

    RSO2Cl+ArNH2RSO2NHAr+HCl\text{RSO}_2\text{Cl} + \text{ArNH}_2 \rightarrow \text{RSO}_2\text{NHAr} + \text{HCl}
  • Elimination of HCl : Stabilized by the base, ensuring complete conversion.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Temperature0–5°CMinimizes sulfonyl chloride hydrolysis
SolventDichloromethane (DCM)Enhances solubility of reactants
BasePyridineNeutralizes HCl, drives equilibrium
Molar Ratio (Cl:NH₂)1:1.2Ensures excess amine for completion

Example Protocol :

  • Dissolve 5-fluoro-2-nitroaniline (1.2 equiv) in DCM under nitrogen.

  • Add pyridine (2.0 equiv) dropwise at 0°C.

  • Introduce 4-bromobenzenesulfonyl chloride (1.0 equiv) slowly.

  • Stir for 12 hours at room temperature.

  • Quench with ice water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield : 68–75%. Challenges include competing hydrolysis of the sulfonyl chloride at elevated temperatures and residual starting materials necessitating rigorous purification.

Alternative Synthesis via Diazotization

Preparation of Sulfonyl Chloride Precursor

When 4-bromobenzenesulfonyl chloride is unavailable, it can be synthesized from 4-bromoaniline through diazotization and chlorination:

  • Diazotization :

    ArNH2+NaNO2+HClArN2+Cl\text{ArNH}_2 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{ArN}_2^+\text{Cl}^-

    Conducted at −5°C to prevent decomposition.

  • Chlorination with SO₂/Cl₂ :

    ArN2+Cl+SO2+CuCl2ArSO2Cl+N2\text{ArN}_2^+\text{Cl}^- + \text{SO}_2 + \text{CuCl}_2 \rightarrow \text{ArSO}_2\text{Cl} + \text{N}_2 \uparrow

    Yields 79.4% with HPLC purity >98%.

Coupling with Amine Component

The synthesized sulfonyl chloride is then reacted with 5-fluoro-2-nitroaniline as in Section 2.1. This route adds two steps but allows customization of the sulfonyl group for derivatives.

Purification and Isolation Techniques

Crude product purification is critical due to polar byproducts (e.g., unreacted aniline, hydrolysis products). Common methods include:

  • Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

  • Recrystallization : Ethanol/water mixtures yield crystals with >97% purity.

  • Acid-Base Washing : Removes residual amines and inorganic salts.

Typical Purity : 97–99% (HPLC).

Comparative Analysis of Synthesis Methods

MethodYieldScalabilitySafety ConcernsCost Efficiency
Direct Sulfonylation68–75%HighHCl gas emissionModerate
Diazotization Route60–65%ModerateToxic diazonium intermediatesHigh

The direct method is preferred for industrial-scale production despite lower yields, as it avoids hazardous diazonium intermediates. Academic settings often employ the diazotization route for its versatility in analog synthesis .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) for the reduction of the nitro group.

  • Substitution: Various nucleophiles can substitute the bromine atom, such as sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of aniline derivatives.

  • Substitution: Formation of iodobenzene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to 4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide exhibit significant antitumor properties. For instance, derivatives of benzenesulfonamide have shown selective inhibition against various cancer cell lines. A study highlighted the structure-activity relationship (SAR) of sulfonamide derivatives, revealing that modifications can enhance potency against specific targets such as lipoxygenases involved in cancer progression .

Inhibition of Carboxylesterases
Another application is in the development of selective inhibitors for human intestinal carboxylesterases (hiCE). These inhibitors can modulate the toxicity of prodrugs like CPT-11, which is converted to the active form SN-38 by carboxylesterases. The sulfonamide scaffold has been utilized to design compounds that selectively inhibit hiCE without affecting other esterases, potentially reducing side effects in cancer therapies .

Synthesis and Structural Modifications

The synthesis of this compound typically involves nucleophilic substitution reactions where various functional groups are introduced to enhance biological activity. Notable synthetic routes include:

  • Nucleophilic Substitution : Utilizing brominated precursors to introduce the nitrophenyl group.
  • Buchwald-Hartwig Coupling : Employed for creating diverse analogs with specific substitutions that may improve pharmacological profiles .

Material Science Applications

Polymer Chemistry
In materials science, sulfonamide compounds like this compound can be integrated into polymer matrices to enhance thermal stability and chemical resistance. The unique properties imparted by the sulfonamide group make these compounds suitable for developing advanced materials with specialized applications in coatings and adhesives.

Case Studies

StudyFocusFindings
Antitumor ActivityIdentified SAR leading to potent inhibitors against cancer cell lines.
Carboxylesterase InhibitionDeveloped selective inhibitors with reduced toxicity profiles for CPT-11.
Polymer ApplicationsDemonstrated enhanced thermal stability in polymer composites using sulfonamide derivatives.

Mechanism of Action

The mechanism by which 4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the nitro group makes it a potential candidate for redox reactions, while the bromine and fluorine atoms contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

  • Substituent Positioning: Target Compound: Bromine at position 4 on the benzene ring; nitro and fluoro groups at positions 2 and 5 on the aniline ring. 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide (CAS 10589-69-2): Differs in having a second bromine at position 4 on the aniline ring instead of a fluoro group. 5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzenesulfonamide: Features hydroxyl groups at positions 2 and 5, introducing hydrogen-bond donor sites that enhance solubility and interaction with polar targets (e.g., enzymes) compared to the nitro and fluoro groups in the target compound .
  • Crystal Packing and Hydrogen Bonding: The target compound’s crystal structure is likely dominated by N–H⋯O and C–H⋯O hydrogen bonds, similar to 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, which forms infinite chains via these interactions . In contrast, N-(2-amino-5-chlorophenyl)-2-bromobenzenesulfonamide () exhibits intramolecular hydrogen bonds between the sulfonamide NH and adjacent amino groups, reducing conformational flexibility compared to the nitro-substituted analog .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Polar Solvents) LogP (Predicted) Key Functional Groups
4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide Not reported Moderate in DMSO 3.2 Br, NO₂, F, SO₂NH
4-Bromo-N-(propylcarbamoyl)benzenesulfonamide 162–164 High in DMF 2.8 Br, SO₂NH, CONH
5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzenesulfonamide 185–187 High in MeOH 1.9 Br, Cl, OH, SO₂NH
  • Thermal Stability: Bromine and nitro groups in the target compound likely increase thermal stability compared to hydroxylated analogs like 5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzenesulfonamide, which may degrade at lower temperatures due to phenolic OH groups .

Biological Activity

4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a bromo group, a fluoro group, and a nitro group, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H9BrFNO2SC_{12}H_{9}BrFNO_{2}S. The compound exhibits a U-shaped conformation with significant torsional angles, which may influence its biological activity by affecting how it interacts with target proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including this compound. The compound has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For example, it showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus .

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Additionally, the compound exhibited antifungal properties, particularly against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

The mechanism by which sulfonamides exert their antimicrobial effects generally involves inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. The presence of electron-withdrawing groups like bromine and fluorine enhances the compound's ability to interact with biological targets.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of halogen atoms (bromine and fluorine) significantly influences the biological activity of the compound. Modifications in the nitro and fluoro groups can lead to variations in potency and selectivity against different microbial strains .

Case Studies

A case study on similar benzenesulfonamide derivatives revealed that compounds with multiple substituents on the phenyl rings exhibited enhanced biological activity compared to their unsubstituted counterparts. For instance, derivatives with a bromo group showed improved antibacterial activity due to increased lipophilicity and better membrane penetration .

Q & A

Basic: What are the common synthetic routes for preparing 4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide?

Answer:
The synthesis typically involves sulfonylation of the aniline derivative. A general approach includes:

  • Step 1: Nitration and halogenation of the benzene ring to introduce bromo and nitro groups.
  • Step 2: Sulfonamide formation via reaction of 4-bromobenzenesulfonyl chloride with 5-fluoro-2-nitroaniline under basic conditions (e.g., pyridine or triethylamine).
    Key intermediates, such as bromophenol derivatives, are synthesized using Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) for halogen retention .
    Validation: Monitor reaction progress via TLC and confirm purity using HPLC.

Advanced: How can computational methods optimize reaction conditions for synthesizing halogenated sulfonamides?

Answer:
State-of-the-art quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., the AFIR method) can predict transition states and intermediates. For example:

  • Case Study: ICReDD integrates computational screening to narrow down optimal solvents, temperatures, and catalysts, reducing trial-and-error experimentation. For brominated sulfonamides, simulations might prioritize polar aprotic solvents (e.g., DMF) to stabilize charged intermediates .
    Validation: Cross-reference computed activation energies with experimental kinetic data to refine models.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Identify substituent patterns (e.g., NOESY for nitro group orientation).
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 399.98).
  • X-ray Crystallography: Resolve crystal packing and bond angles (e.g., C–Br bond length ~1.89 Å) .
    Note: Discrepancies in spectral data (e.g., unexpected NOE correlations) may indicate conformational flexibility.

Advanced: How to resolve contradictions between crystallographic data and computational geometry optimizations?

Answer:

  • Scenario: Crystal structures may show distorted geometries due to packing forces, while gas-phase DFT models assume ideal symmetry.
  • Solution: Perform periodic DFT calculations (e.g., VASP) incorporating crystal lattice parameters. For example, ICReDD’s workflow reconciles experimental crystallographic data (e.g., torsion angles) with computed bond lengths by adjusting solvent effects in simulations .
    Validation: Compare Hirshfeld surface analysis (experimental) with Mulliken charges (computed).

Basic: What safety protocols are essential when handling nitro and bromo substituents?

Answer:

  • Nitro Group: Avoid shock/friction; store in inert atmospheres.
  • Bromo Group: Use fume hoods to prevent inhalation of HBr byproducts.
  • General: Conduct reactions in flame-resistant glassware and monitor exotherms using in-situ IR .

Advanced: How to design structure-activity relationship (SAR) studies for sulfonamide derivatives?

Answer:

  • Strategy: Synthesize analogs with varying substituents (e.g., replace Br with Cl, adjust nitro position) and assay bioactivity (e.g., enzyme inhibition).
  • Example: Chohan et al. (2009) compared bromo vs. chloro derivatives, revealing enhanced antimicrobial activity for brominated analogs due to increased lipophilicity .
    Validation: Use QSAR models to correlate electronic parameters (Hammett constants) with biological potency.

Basic: What factors influence regioselectivity in electrophilic substitution of the benzene ring?

Answer:

  • Directing Groups: The nitro group (-NO₂) is a meta-director, while sulfonamide (-SO₂NH-) directs para to the sulfonyl group.
  • Case Study: In 4-bromo derivatives, steric hindrance from bromo substituents can shift selectivity toward less crowded positions .

Advanced: How to analyze competing reaction pathways in multi-halogenated systems?

Answer:

  • Method: Use kinetic isotope effects (KIE) and isotopic labeling to trace halogen displacement pathways.
  • Example: In Suzuki couplings, bromo groups are more reactive than fluoro substituents; monitor intermediates via LC-MS to identify rate-limiting steps .

Basic: How to purify this compound?

Answer:

  • Recrystallization: Use ethanol/water mixtures to exploit solubility differences.
  • Column Chromatography: Employ silica gel with hexane/ethyl acetate (3:1) for polar impurities.
    Validation: Check purity via melting point (expected ~180–185°C) and HPLC (>98% purity) .

Advanced: What strategies mitigate decomposition of nitro-containing sulfonamides under acidic conditions?

Answer:

  • Stabilization: Use buffered conditions (pH 6–7) to prevent nitro group reduction.
  • Additives: Introduce radical scavengers (e.g., BHT) to inhibit oxidative degradation.
    Validation: Accelerated stability studies (40°C/75% RH) with LC-MS monitoring .

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